molecular formula C9H12N8O2S B11327496 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11327496
M. Wt: 296.31 g/mol
InChI Key: KTVHXXRATQNZQD-UHFFFAOYSA-N
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Description

2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a triazole ring, and a sulfanylacetamide group

Preparation Methods

The synthesis of 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the triazine and triazole precursors. The triazine ring can be synthesized through the reaction of cyanuric chloride with methoxyamine and methylamine under controlled conditions. The triazole ring is typically formed by the cyclization of appropriate hydrazine derivatives. The final step involves the coupling of the triazine and triazole rings with a sulfanylacetamide group, which is achieved through nucleophilic substitution reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide include other triazine and triazole derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:

The uniqueness of this compound lies in its combined triazine-triazole-sulfanylacetamide structure, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C9H12N8O2S

Molecular Weight

296.31 g/mol

IUPAC Name

2-[[1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C9H12N8O2S/c1-11-6-13-7(15-8(14-6)19-2)17-4-12-9(16-17)20-3-5(10)18/h4H,3H2,1-2H3,(H2,10,18)(H,11,13,14,15)

InChI Key

KTVHXXRATQNZQD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SCC(=O)N

Origin of Product

United States

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